4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one
Description
Chemical Identity and Structure 4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one (CAS: 178688-29-4) is a bicyclic heterocyclic compound with a molecular formula of C₂₆H₂₃NOS and a molecular weight of 397.53 g/mol . Its core structure consists of a fused thieno[3,2-c]pyridine scaffold, where the pyridine ring is partially hydrogenated (tetrahydro form), and the 5-position is substituted with a bulky triphenylmethyl (trityl) group. This substitution confers steric hindrance and influences the compound’s reactivity, solubility, and pharmacological properties .
Synthesis and Applications The compound is synthesized via alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one with trityl chloride under basic conditions . It serves as a key intermediate in the synthesis of Prasugrel, a potent antiplatelet drug targeting the P2Y₁₂ receptor . The trityl group acts as a protective moiety during synthesis, enhancing regioselectivity and stability during subsequent functionalization steps .
Properties
IUPAC Name |
5-trityl-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLNINWRBDSSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=O)C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568151 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178688-29-4 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with an amine derivative, followed by cyclization using a suitable acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: 50-60°C
Reaction Time: 3-5 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-c]pyridine derivatives exhibit diverse pharmacological activities, particularly as antiplatelet agents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives
Key Findings from Comparative Analysis
In contrast, Clopidogrel and its derivatives rely on electron-withdrawing groups (e.g., 2-chlorophenyl, ester) for P2Y₁₂ receptor binding . Tetrazole-containing analogs (e.g., compound 3a in ) demonstrate improved in vivo efficacy due to enhanced metabolic stability and bioavailability compared to carboxylic acid bioisosteres .
Crystallographic and Conformational Insights: X-ray studies of 5-(2-cyanobenzyl)-thieno[3,2-c]pyridine reveal a half-chair conformation in the tetrahydropyridine ring and a twisted ester chain (5.5° from thiophene plane), which may influence receptor interactions .
Pharmacological Performance: Prasugrel intermediates (e.g., the target compound) require deprotection of the trityl group to form active metabolites, unlike Clopidogrel, which undergoes cytochrome P450-mediated activation . Novel piperazine-linked derivatives () exhibit superior anticoagulant activity (e.g., 4j: 71.8% clot inhibition) due to enhanced ADP receptor antagonism .
Synthetic Challenges: The bulky trityl group in the target compound complicates purification, requiring chromatographic methods to remove impurities like 4,5,6,7-tetrahydro[2,3-c]thienopyridine hydrochloride .
Biological Activity
4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one, also known by its CAS number 178688-29-4, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.
The molecular formula of this compound is C26H23NOS with a molecular weight of approximately 397.53 g/mol. Key physical properties include:
- Density : 1.26 g/cm³
- Solubility : Slightly soluble in chloroform and DMSO
- Storage Temperature : Recommended at 2-8°C
Synthesis
Various synthetic routes have been explored for the production of this compound. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the thieno[3,2-c]pyridine framework.
Anticancer Potential
Studies involving thieno derivatives have shown promising results in the inhibition of cancer cell lines. For example, compounds with similar structures have been effective against KB cells and their multidrug-resistant variants with IC50 values indicating significant cytotoxicity . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation.
Neuroprotective Effects
Recent investigations into compounds within this class have highlighted neuroprotective properties. For instance, selective inhibitors targeting SIRT2 (a member of the sirtuin family involved in neurodegenerative diseases) have shown potential in protecting neuronal cells from degeneration . Although direct studies on this compound are sparse, its structural characteristics may confer similar protective effects against neurodegeneration.
Case Studies
- Antifungal Efficacy : A study reported that certain thieno derivatives effectively inhibited fungal growth at specific concentrations. This suggests that structural modifications could enhance antifungal activity in related compounds .
- Cancer Cell Inhibition : Research showed that specific thieno derivatives had significant inhibitory effects on cancer cell lines such as KB and KBv200. These findings underscore the potential for developing new anticancer agents based on this chemical structure .
- Neuroprotection in Parkinson's Models : Compounds similar to this compound have been tested in models of Parkinson's disease with promising results regarding neuroprotection and modulation of sirtuin activity .
Q & A
Q. What are the critical steps in synthesizing 4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one?
- Methodological Answer : The synthesis typically involves cyclization and tritylation steps. For example, in related derivatives (e.g., Prasugrel intermediates), the trityl group is introduced via nucleophilic substitution using triphenylmethyl chloride under inert conditions. Key steps include:
- Reacting 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with N-methylmorpholine to deprotonate the amine.
- Adding triphenylmethyl chloride in acetonitrile at 0–5°C to protect the amine, followed by refluxing for 12 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the tritylated product .
- Yield optimization (68–75%) requires strict temperature control and anhydrous conditions .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystallization : Slow evaporation of methanol solutions yields colorless prismatic crystals .
- Data Collection : Use a Rigaku Saturn CCD diffractometer with MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54187 Å) radiation at 113 K .
- Refinement : Software like SHELXL refines structures using full-matrix least-squares on F². Hydrogen atoms are placed geometrically (riding model) with isotropic displacement parameters .
- Key Metrics : Typical R1 values ≤ 0.04, with Z = 4 in monoclinic P21/n space groups .
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the trityl group (δ 7.2–7.4 ppm for aromatic protons) and tetrahydrothienopyridine backbone (δ 2.5–4.0 ppm for CH₂/CH groups) .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1250–1100 cm⁻¹ (C-S) validate functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]+ peaks matching the molecular weight (e.g., 381.53 g/mol for C₂₆H₂₃NS) .
Advanced Research Questions
Q. How do conformational variations in the tetrahydrothienopyridine ring impact biological activity?
- Methodological Answer :
- Conformational Analysis : SCXRD reveals a half-chair conformation in the tetrahydrothienopyridine ring, with puckering parameters (q₂, θ) calculated via Cremer-Pople analysis .
- Biological Relevance : The trityl group’s steric bulk influences receptor binding. For example, in Clopidogrel derivatives, a 72.6° dihedral angle between the thieno ring and aryl substituents optimizes antiplatelet activity by aligning with P2Y₁₂ receptor pockets .
- Computational Modeling : MD simulations (e.g., GROMACS) assess dynamic conformational changes under physiological conditions .
Q. What strategies resolve discrepancies in crystallographic data between derivatives?
- Methodological Answer :
- Cross-Validation : Compare lattice parameters (e.g., a = 14.526 Å vs. 14.174 Å in related compounds) to identify systematic errors in data collection .
- Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping reflections in cases of non-merohedral twinning .
- Thermal Motion Analysis : ADPs (anisotropic displacement parameters) > 0.05 Ų suggest disordered regions requiring alternative refinement models (e.g., split sites) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (acetonitrile vs. THF), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., iminium ions) to adjust reaction times dynamically.
- Workup Optimization : Replace aqueous extraction with membrane filtration to reduce emulsion formation, improving yield by ~15% .
Q. What role does the triphenylmethyl group play in stability and reactivity?
- Methodological Answer :
- Steric Protection : The trityl group shields the amine from oxidation, enhancing shelf-life (e.g., >24 months at 2–8°C) .
- Acid Sensitivity : Deprotection with TFA (10% in DCM) regenerates the free amine for downstream functionalization .
- Electronic Effects : The trityl group’s electron-donating nature increases nucleophilicity at the sulfur atom, facilitating sulfonation reactions .
Q. How is the compound’s interaction with biological targets assessed?
- Methodological Answer :
- In Vitro Assays : ADP-induced platelet aggregation assays (for antiplatelet activity) using human PRP (platelet-rich plasma) .
- SAR Studies : Compare IC₅₀ values of derivatives with varying substituents (e.g., Cl vs. CF₃) to map pharmacophore requirements .
- Docking Studies : AutoDock Vina predicts binding modes to targets like P2Y₁₂, with ∆G values correlating with experimental Ki .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
